molecular formula C9H11ClFNO B2581654 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol CAS No. 866030-06-0

2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol

Cat. No.: B2581654
CAS No.: 866030-06-0
M. Wt: 203.64
InChI Key: KLMJTKRRVZWMMR-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions

The compound is systematically named 2-[(3-chloro-4-fluorophenyl)amino]propan-1-ol . This designation adheres to IUPAC rules by:

  • Primary chain identification : Propan-1-ol serves as the parent structure.
  • Substituent prioritization : The amino group (-NH-) attached to the 3-chloro-4-fluorophenyl ring is designated as the principal substituent.
  • Positional descriptors : The substituents are numbered to reflect the lowest possible set of locants.

Alternative synonyms include 2-amino-2-(3-chloro-4-fluorophenyl)propan-1-ol and 2-[(3-chloro-4-fluorophenyl)amino]propanol . Variations in nomenclature arise from differing substituent emphasis but refer to the same chemical entity.

Parameter Value Source
CAS Number 866030-06-0, 1183838-76-7, 1368974-80-4
Molecular Formula C₉H₁₁ClFNO
Molecular Weight 203.64 g/mol
SMILES Code CC(CO)NC1=CC(=C(C=C1)F)Cl

Molecular Architecture and Stereochemical Considerations

Structural Features

The molecule comprises three distinct regions:

  • Propan-1-ol backbone : A three-carbon chain with a terminal hydroxyl group (-OH) at C1.
  • Amino-substituted carbon : The C2 carbon bears an amino group (-NH-) linked to a substituted aromatic ring.
  • 3-Chloro-4-fluorophenyl ring : A benzene ring with chlorine at position 3 and fluorine at position 4, ensuring electron-withdrawing effects that influence reactivity.

Stereochemical Implications

The C2 carbon is a chiral center due to its four distinct substituents:

  • Group 1 : Hydroxymethyl (-CH₂OH)
  • Group 2 : Amino-aryl (-NH-C₆H₃ClF)
  • Group 3 : Methyl (-CH₃)
  • Group 4 : Hydrogen (-H)

This chirality implies the potential for enantiomerism, though experimental data on optical isomers is not available in public databases. The compound may exist as a racemic mixture or in a single enantiomeric form depending on synthetic routes.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic Databases and Structural Insights

While specific crystallographic data for this compound is unavailable in accessible databases like the Cambridge Structural Database (CSD) or Inorganic Crystal Structure Database (ICSD) , general principles for aromatic amines apply:

  • Crystal packing : Intermolecular hydrogen bonding between the hydroxyl group and aromatic nitrogen may dominate.
  • Unit cell parameters : Hypothetical structures would align with monoclinic or orthorhombic symmetry, common in small organic crystals .

Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy

Key absorption bands are predicted based on functional groups:

Functional Group Absorption Range (cm⁻¹) Intensity Assignment
O-H (alcohol) 3200–3600 Strong Stretching (free/broad)
N-H (amine) 3300–3500 Medium Stretching (sharp)
=C-H (aromatic) 3100–3000 Strong Stretching (sharp)
C-O (alcohol) 1300–1000 Strong Stretching
C=C (aromatic) 1600–1475 Medium Ring vibrations

Data derived from characteristic IR patterns for alcohols and aromatic systems .

Nuclear Magnetic Resonance (NMR)

¹H NMR :

  • δ 1.2–1.5 ppm : CH₃ group (triplet, integration 3H).
  • δ 3.5–4.0 ppm : CH₂OH (multiplet, integration 2H).
  • δ 4.0–4.5 ppm : CH(NH-aryl) (multiplet, integration 1H).
  • δ 6.5–7.5 ppm : Aromatic protons (multiplet, integration 3H).

¹³C NMR :

  • δ 20–25 ppm : CH₃.
  • δ 60–65 ppm : CH₂OH.
  • δ 70–75 ppm : CH(NH-aryl).
  • δ 110–160 ppm : Aromatic carbons.

Predictions align with NMR shift databases .

Mass Spectrometry (MS)

MS/MS Fragmentation :

  • Molecular ion : m/z 203.64 [M+H]⁺.
  • Key fragments :
    • m/z 135 [C₆H₃ClF⁺] (loss of propan-1-ol).
    • m/z 121 [C₆H₃Cl⁺] (loss of F and propan-1-ol).

Computational Molecular Modeling and Quantum Mechanical Calculations

Computational Chemistry Parameters

Key descriptors calculated for pharmacological modeling:

Parameter Value Significance
TPSA 32.26 Ų Topological polar surface area
LogP 2.2718 Octanol-water partition coefficient
H-Acceptors 2 Hydrogen bond acceptor sites
H-Donors 2 Hydrogen bond donor sites

Data sourced from computational chemistry platforms .

Quantum Mechanical Insights

  • Electronic structure : The electron-withdrawing chlorine and fluorine atoms reduce electron density on the aromatic ring, enhancing reactivity at the amino group.
  • Reactivity predictions : The hydroxyl group may participate in hydrogen bonding, while the amino group could act as a nucleophile in substitution reactions.

Properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO/c1-6(5-13)12-7-2-3-9(11)8(10)4-7/h2-4,6,12-13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMJTKRRVZWMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol typically involves the reaction of 3-chloro-4-fluoroaniline with an appropriate propanol derivative under controlled conditions. One common method involves the use of diethyl [3-chloro-4-fluorophenyl]amino]methylene]malonate as an intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly alter molecular behavior. Below is a comparative analysis with four analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol C₉H₁₀ClFNO 3-Cl, 4-F on phenyl, amino ~217.6 Potential intermediate in medicinal chemistry
3-(4-Chlorophenyl)-2-(diisopropylamino)propan-1-one C₁₉H₂₅ClN₂O 4-Cl, diisopropylamino 332.87 Crystallographic model compound; lipophilic due to diisopropyl group
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₃ClFNO 4-F, amino, hydrochloride salt 217.66 Chiral pharmaceutical intermediate; enhanced solubility via salt formation
3-[(2-Amino-4-fluorophenyl)amino]propan-1-ol C₉H₁₃FN₂O 2-amino-4-F, secondary amine 184.21 Research chemical; possible bioactivity due to dual amino groups

Key Observations:

  • Solubility : The hydrochloride salt in improves aqueous solubility, whereas the free base form of the target compound may exhibit lower solubility.
  • Chirality : Unlike the racemic target compound, the (R)-enantiomer in highlights the role of stereochemistry in pharmacological activity.

Crystallographic and Structural Insights

Crystallography tools like SHELX enable precise structural determination of analogs. For example, the diisopropylamino group in adopts a bulky conformation, reducing molecular flexibility compared to the target compound’s simpler amino-propanol chain.

Biological Activity

2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol, also known as 2-{[(3-chloro-4-fluorophenyl)methyl]amino}propan-1-ol, is an organic compound notable for its unique structural features, including a propanol backbone with a chloro and fluoro substituent on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with Tumor Necrosis Factor alpha (TNFα), which plays a critical role in inflammation and immune response.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClF N O
  • Molecular Weight : 203.64 g/mol
  • Functional Groups : Amino group, hydroxyl group, chloro and fluoro substituents

The presence of these functional groups contributes to the compound's reactivity and biological activity.

The primary mechanism of action for this compound involves its binding to TNFα. This interaction distorts the trimeric structure of TNFα, leading to aberrant signaling when it engages with TNF receptor 1 (TNFR1). The result is a reduction in inflammation and modulation of immune responses, making this compound a candidate for therapeutic applications in inflammatory diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties through its modulation of TNFα signaling pathways. By inhibiting TNFα, the compound can potentially alleviate conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to this compound:

  • Interaction with TNFα : A study demonstrated that compounds interacting with TNFα could significantly alter inflammatory responses in vitro, providing a framework for understanding how this compound might function in therapeutic contexts .
  • Synthetic Pathways : The synthesis of this compound typically involves reacting 3-chloro-4-fluoroaniline with propanol derivatives under controlled conditions. Research has optimized these pathways for industrial applications, enhancing yield and purity .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has excellent potency and favorable absorption characteristics, indicating its potential as a drug candidate .

Q & A

Q. What strategies optimize the compound’s selectivity for a target receptor over off-target proteins?

  • Methodological Answer : Perform SAR studies by modifying the propanol backbone (e.g., branching at C2) or aryl group (e.g., adding methyl substituents). High-throughput screening (HTS) with counter-targets (e.g., hERG channel) identifies selective derivatives .

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